2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide
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Overview
Description
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide is a complex organic compound with potential applications in various scientific fields This compound features a pyrazole ring substituted with difluoromethyl groups and a nitrophenyl group linked to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of difluoromethyl groups, and coupling with the nitrophenyl-propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine or other derivatives.
Substitution: The difluoromethyl groups and nitrophenyl moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism by which 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity or function. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes.
Properties
Molecular Formula |
C16H14F6N4O4 |
---|---|
Molecular Weight |
440.30 g/mol |
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide |
InChI |
InChI=1S/C16H14F6N4O4/c1-7(25-12(15(21)22)5-11(24-25)14(19)20)16(27)23-8-2-9(26(28)29)4-10(3-8)30-6-13(17)18/h2-5,7,13-15H,6H2,1H3,(H,23,27) |
InChI Key |
UKMJMKCRGVLQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OCC(F)F)[N+](=O)[O-])N2C(=CC(=N2)C(F)F)C(F)F |
Origin of Product |
United States |
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